molecular formula C29H25NO10 B14943523 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14943523
M. Wt: 547.5 g/mol
InChI Key: NUCAMGUCUYXAJT-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzodioxolyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Hydroxylation and Methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: Aromatic substitution reactions can occur on the benzodioxolyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In the industry, the compound may be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H25NO10

Molecular Weight

547.5 g/mol

IUPAC Name

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(1,3-benzodioxol-5-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25NO10/c1-34-22-10-17(11-23(35-2)28(22)36-3)25-24(26(31)16-5-7-19-21(9-16)40-14-38-19)27(32)29(33)30(25)12-15-4-6-18-20(8-15)39-13-37-18/h4-11,25,31H,12-14H2,1-3H3/b26-24+

InChI Key

NUCAMGUCUYXAJT-SHHOIMCASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C(=O)N2CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.